Cas no 288318-31-0 ((3-methylisoxazol-5-yl)acetonitrile)
(3-methylisoxazol-5-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Methylisoxazol-5-yl)acetonitrile
- (3-methyl-5-isoxazolyl)acetonitrile(SALTDATA: FREE)
- EN300-49297
- PLWQNSRWYPPKMY-UHFFFAOYSA-N
- (3-Methyl-isoxazol-5-yl)-acetonitrile
- SCHEMBL15200483
- 288318-31-0
- STL414989
- (3-methyl-5-isoxazolyl)acetonitrile
- (3-Methylisoxazol-5-yl)acetonitrile
- (3-methyl-1,2-oxazol-5-yl)acetonitrile
- MFCD17078885
- DB-117348
- AKOS005169502
- CS-0450627
- 2-(3-methyl-1,2-oxazol-5-yl)acetonitrile
- (3-METHYL-5-ISOXAZOLYL)METHYL CYANIDE
- (3-methylisoxazol-5-yl)acetonitrile
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- MDL: MFCD17078885
- Inchi: 1S/C6H6N2O/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3
- InChI Key: PLWQNSRWYPPKMY-UHFFFAOYSA-N
- SMILES: O1C(CC#N)=CC(C)=N1
Computed Properties
- Exact Mass: 122.048012819g/mol
- Monoisotopic Mass: 122.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 49.8Ų
(3-methylisoxazol-5-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 063030-250mg |
3-Methyl-isoxazol-5-yl)-acetonitrile |
288318-31-0 | 95% | 250mg |
£107.00 | 2022-03-01 | |
| Fluorochem | 063030-10g |
3-Methyl-isoxazol-5-yl)-acetonitrile |
288318-31-0 | 95% | 10g |
£947.00 | 2022-03-01 | |
| Chemenu | CM276094-1g |
2-(3-Methylisoxazol-5-yl)acetonitrile |
288318-31-0 | 95% | 1g |
$336 | 2021-08-18 | |
| TRC | M327973-50mg |
(3-methylisoxazol-5-yl)acetonitrile |
288318-31-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M327973-100mg |
(3-methylisoxazol-5-yl)acetonitrile |
288318-31-0 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M327973-500mg |
(3-methylisoxazol-5-yl)acetonitrile |
288318-31-0 | 500mg |
$ 275.00 | 2022-06-04 | ||
| abcr | AB294304-250 mg |
(3-Methyl-5-isoxazolyl)acetonitrile; 95% |
288318-31-0 | 250mg |
€204.20 | 2023-06-21 | ||
| abcr | AB294304-1 g |
(3-Methyl-5-isoxazolyl)acetonitrile; 95% |
288318-31-0 | 1g |
€304.50 | 2023-06-21 | ||
| abcr | AB294304-5 g |
(3-Methyl-5-isoxazolyl)acetonitrile; 95% |
288318-31-0 | 5g |
€1045.70 | 2023-06-21 | ||
| Fluorochem | 063030-1g |
3-Methyl-isoxazol-5-yl)-acetonitrile |
288318-31-0 | 95% | 1g |
£178.00 | 2022-03-01 |
(3-methylisoxazol-5-yl)acetonitrile Suppliers
(3-methylisoxazol-5-yl)acetonitrile Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on (3-methylisoxazol-5-yl)acetonitrile
(3-Methylisoxazol-5-yl)Acetonitrile: A Comprehensive Overview
The compound with CAS No. 288318-31-0, commonly referred to as (3-methylisoxazol-5-yl)acetonitrile, is a versatile and intriguing molecule that has garnered significant attention in various scientific domains. This compound, characterized by its isoxazole ring structure and nitrile functional group, exhibits unique chemical properties that make it valuable in both academic research and industrial applications. Recent studies have highlighted its potential in areas such as agrochemicals, pharmaceuticals, and advanced materials.
Isoxazole rings are heterocyclic compounds known for their stability and reactivity, often serving as building blocks in organic synthesis. The presence of a methyl group at the 3-position of the isoxazole ring in (3-methylisoxazol-5-yl)acetonitrile introduces additional electronic effects, enhancing its reactivity and making it a preferred substrate for various transformations. The nitrile group at the 5-position further contributes to the molecule's versatility, enabling it to participate in a wide range of reactions, including nucleophilic additions and condensations.
Recent research has focused on the synthesis and optimization of (3-methylisoxazol-5-yl)acetonitrile. Scientists have explored novel routes to enhance yield and purity, leveraging modern catalytic techniques and green chemistry principles. For instance, a study published in *Organic Process Research & Development* demonstrated a scalable synthesis method utilizing microwave-assisted conditions, significantly reducing reaction time while maintaining high product quality.
In terms of applications, (3-methylisoxazol-5-yl)acetonitrile has shown promise in the development of agrochemicals. Its ability to act as a precursor for bioactive molecules has led to its use in the synthesis of fungicides and insecticides. A notable example is its role in the creation of molecular scaffolds that mimic natural products, enhancing their efficacy against plant pathogens. This has been particularly valuable in addressing the growing demand for sustainable agricultural solutions.
The pharmaceutical industry has also benefited from the unique properties of (3-methylisoxazol-5-yl)acetonitrile. Researchers have employed this compound as an intermediate in drug discovery programs targeting various therapeutic areas, including oncology and neurodegenerative diseases. Its ability to facilitate complex molecular transformations has made it an indispensable tool in medicinal chemistry.
From a materials science perspective, (3-methylisoxazol-5-yl)acetonitrile has been explored as a precursor for advanced polymers and coatings. Its reactivity allows for the formation of robust cross-linked networks, which exhibit excellent thermal stability and mechanical properties. This has opened avenues for its use in high-performance materials for aerospace and electronics industries.
Recent advancements in computational chemistry have further deepened our understanding of (3-methylisoxazol-5-yl)acetonitrile's behavior at the molecular level. Quantum mechanical studies have provided insights into its electronic structure and reactivity patterns, enabling more precise predictions of its chemical behavior. These findings have been instrumental in guiding experimental designs and optimizing synthetic pathways.
In conclusion, (3-methylisoxazol-5-yl)acetonitrile (CAS No. 288318-31-0) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with its diverse applications across multiple disciplines, underscores its importance as a key molecule in contemporary scientific research. As ongoing studies continue to uncover new possibilities for this compound, its role in shaping future innovations is set to grow even further.
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